8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC4232379
InChI: InChI=1S/C16H15FN4O2S/c1-3-8-21-12-13(20(2)15(23)19-14(12)22)18-16(21)24-9-10-4-6-11(17)7-5-10/h3-7H,1,8-9H2,2H3,(H,19,22,23)
SMILES: CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC=C
Molecular Formula: C16H15FN4O2S
Molecular Weight: 346.4 g/mol

8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione

CAS No.:

Cat. No.: VC4232379

Molecular Formula: C16H15FN4O2S

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione -

Specification

Molecular Formula C16H15FN4O2S
Molecular Weight 346.4 g/mol
IUPAC Name 8-[(4-fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione
Standard InChI InChI=1S/C16H15FN4O2S/c1-3-8-21-12-13(20(2)15(23)19-14(12)22)18-16(21)24-9-10-4-6-11(17)7-5-10/h3-7H,1,8-9H2,2H3,(H,19,22,23)
Standard InChI Key POAYRZMVXBIWRP-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC=C
Canonical SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC=C

Introduction

The compound 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione is a complex organic molecule belonging to the purine family. Purines are fundamental components of nucleic acids and play crucial roles in biological processes such as energy transfer and signaling pathways. This specific compound is characterized by the presence of a propenyl group and a fluorophenyl group, which may influence its interaction with biological targets.

Synthesis

The synthesis of such purine derivatives typically involves multi-step organic reactions. While specific synthetic routes for 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione are not detailed in the search results, general approaches include:

  • Step 1: Formation of the purine backbone.

  • Step 2: Introduction of the propenyl group.

  • Step 3: Attachment of the fluorophenylmethylsulfanyl group.

Each step requires careful optimization of reaction conditions to achieve high yields and purity of the final product.

Biological Activities and Potential Applications

Purine derivatives like 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione may interact with purinergic receptors or enzymes involved in nucleotide metabolism. This interaction could lead to potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting purinergic signaling pathways.

Potential ApplicationDescription
Purinergic SignalingModulation of purinergic receptors could influence various physiological processes.
Pharmaceutical DevelopmentPotential use in developing drugs targeting specific biological pathways.

Research Findings and Future Directions

While specific research findings on 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione are not detailed in the search results, studies on similar purine derivatives suggest that these compounds can exhibit significant biological activities. Further research into the biological activities and mechanisms of action of this compound will clarify its utility in medicinal applications.

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